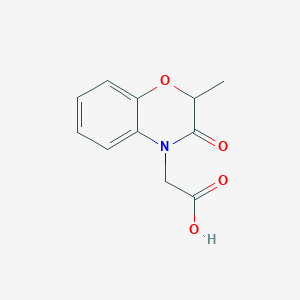

Acide (2-méthyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

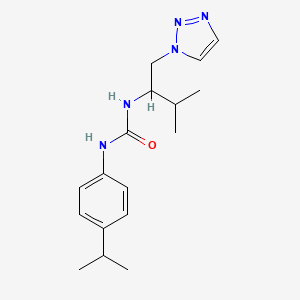

(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.212. The purity is usually 95%.

BenchChem offers high-quality (2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

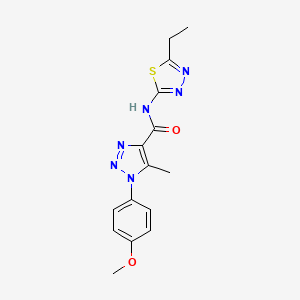

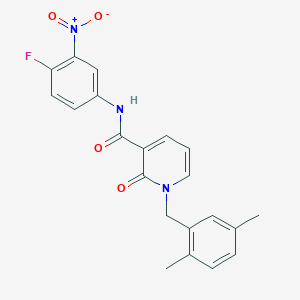

- La synthèse des amides d'acide pyrrole-3-carboxylique, y compris notre composé, présente un grand intérêt. Cette sous-structure est au cœur de médicaments efficaces comme l'atorvastatine et le sunitinib. Ces médicaments sont utilisés respectivement pour la gestion du cholestérol et le traitement du cancer .

- Les dérivés 4-oxo des acides pyrrole-3-carboxyliques, y compris notre composé, présentent des propriétés bioactives. Des chercheurs ont exploré leurs activités antipaludiques et inhibitrices de la protéase du VIH-1 .

- La procédure de synthèse présentée pour obtenir l'acide phénylamide de l'acide 2-méthyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylique démontre un rendement élevé et une simplicité opérationnelle. Cette méthode peut être précieuse pour les chimistes organiciens travaillant sur des composés apparentés .

- D'autres approches, telles que la cyclisation des α-amino ynones et les réactions à trois composants, se sont également avérées prometteuses pour la synthèse de pyrrolin-4-ones similaires .

- Des chercheurs ont exploré des approches vertes pour la synthèse de composés apparentés, tels que les 2-oxo-1,2,3,4-tétrahydropyrimidines. Ces méthodes mettent l'accent sur des paramètres optimaux et des rendements bons à excellents .

- La bioréduction de composés apparentés a été étudiée. Par exemple, la bioréduction énantiosélective d'un composé méthyl-3-oxo-(thiophène-2-yl) a été réalisée dans des conditions spécifiques .

- Le nouvel échafaudage 1,2,4-benzothiadiazine-1,1-dioxyde, qui comprend notre composé, a été étudié. Des études de relation structure-activité (SAR) suggèrent que les dérivés d'acide carboxylique saturés présentent une affinité de liaison supérieure avec les enzymes .

- L'étude des voies de cyclisation et des mécanismes des composés apparentés fournit des informations sur leur réactivité et leur comportement. Comprendre la voie de cyclisation préférée dans des conditions spécifiques contribue à notre connaissance des transformations chimiques .

Développement de médicaments et chimie médicinale

Synthèse organique et méthodologie

Chimie verte et synthèse durable

Biocatalyse et réduction énantiosélective

Conception d'échafaudages et découverte de médicaments

Biologie chimique et études mécanistiques

Mécanisme D'action

Target of Action

The primary targets of (2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It is known that the compound can be used as a reagent in the study of rapid n-alkylation of benzoxazinones and benzothiazinones under microwave irradiation . This suggests that the compound may interact with its targets through alkylation, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its potential role in alkylation, it may influence pathways involving benzoxazinones and benzothiazinones . The downstream effects of these pathway alterations would depend on the specific roles of these compounds in cellular processes.

Analyse Biochimique

Biochemical Properties

Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in the conformation and activity of the target molecules .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-7-11(15)12(6-10(13)14)8-4-2-3-5-9(8)16-7/h2-5,7H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCNLQKASIVMDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2O1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899710-24-8 |

Source

|

| Record name | 2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B2489921.png)

![N'-(4-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2489928.png)

![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2489929.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)

![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2489933.png)

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2489936.png)